molecular formula C12H10N2O3 B492969 2-[(4-Nitrophenoxy)methyl]pyridine CAS No. 145654-42-8

2-[(4-Nitrophenoxy)methyl]pyridine

Cat. No.: B492969
CAS No.: 145654-42-8
M. Wt: 230.22g/mol
InChI Key: IZTWAVBPNFMQSH-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenoxy)methyl]pyridine is an organic compound with the molecular formula C12H10N2O3 It is characterized by a pyridine ring substituted with a 4-nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenoxy)methyl]pyridine typically involves the reaction of 4-nitrophenol with 2-chloromethylpyridine. This reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenoxy)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Nitrophenoxy)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenoxy)methyl]pyridine largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine: Similar structure but with a chlorine substituent, which can alter its reactivity and applications.

    2-[(4-Bromophenoxy)methyl]pyridine:

Uniqueness

2-[(4-Nitrophenoxy)methyl]pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-nitrophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-4-6-12(7-5-11)17-9-10-3-1-2-8-13-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWAVBPNFMQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A dry reaction flask was charged with 4-nitrophenol (3.858 g, 27.75 mmol), anhydrous K2CO3 (8.29 g, 60 mmol) and acetone (250 mL). To this heterogeneous mixture was added 2-pyridylmethylbromide hydrobromide (7.0 g, 27.75 mmol) and refluxed for 24 h. From the resulting reaction mixture, 200 mL of acetone was removed under reduced pressure. The resulting residue was then diluted with ice-water (1 liter), the solid crushed out was filtered, washed with water and dried well to give 2-[(4-nitrophenoxy)methyl]pyridine (6.05 g, 95% yield). 1H NMR (CDCl3): δ 8.61 (d, 1H, J=4.8 Hz), 8.19 (d, 2H, J=9.0 Hz), 7.72 (m, 2H), 7.46 (d, 1H, J=7.8 Hz), 7.25 (m, 1H), 7.05 (d, 2H, J=9.3 Hz), 5.28 (s, 2H); LCMS (m/z): 231 (MH+).
Quantity
3.858 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

An amount of 1.36 mL (14.14 mmol) of pyridin-2-yl-methanol is dissolved in N,N-dimethylformamide (10 mL) and cooled to 0° C., addition of 678.72 mg (28.28 mmol) of sodium hydride followed. The reaction mixture is kept at 0° C. for 1.5 hours. 1-Fluoro-4-nitrobenzene 1.5 mL (14.14 mmol) is subsequent added and stirred at room temperature overnight. 100 mL of water is added to the mixture and stirred for 10 more mins. The precipitate is filtered and washed many times with water. The white solid is re-dissolved in methylene chloride extracted three times with brine, dried over darko and magnesium sulfate, and evaporated to give the desired product as a white solid 2.7 g (85% yield); mp: 116-117° C.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678.72 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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